

# Application Notes and Protocols for the Production of Bismuth-210

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## Compound of Interest

Compound Name: Bismuth-210

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Topic: Production of **Bismuth-210** via Neutron Capture by Bismuth-209

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Bismuth-210** ( $^{210}\text{Bi}$ ) is a radionuclide produced by the neutron irradiation of the stable isotope Bismuth-209 ( $^{209}\text{Bi}$ ).<sup>[1][2]</sup> The primary nuclear reaction is a neutron capture, denoted as  $^{209}\text{Bi}(n,\gamma)^{210}\text{Bi}$ . This process is of significant interest as  $^{210}\text{Bi}$  is the parent nuclide of Polonium-210 ( $^{210}\text{Po}$ ), a potent alpha emitter.<sup>[3][4]</sup>  $^{210}\text{Bi}$  itself decays via beta emission with a half-life of approximately 5 days.<sup>[3][5][6][7][8]</sup> The production and subsequent separation of its decay product,  $^{210}\text{Po}$ , are crucial for various applications, including compact heat sources for space applications and radioisotope thermoelectric generators.<sup>[9]</sup> These application notes provide a summary of the production pathway, relevant nuclear data, and a generalized protocol for its synthesis and separation.

## Principle of Production

The production of **Bismuth-210** is initiated by irradiating a high-purity Bismuth-209 target with neutrons, typically within a nuclear reactor.<sup>[10]</sup> The  $^{209}\text{Bi}$  nucleus captures a neutron and becomes an excited  $^{210}\text{Bi}$  nucleus, which then de-excites by emitting gamma radiation ( $\gamma$ ).

Nuclear Reaction:  $^{209}\text{Bi} + {}^1_0\text{n} \rightarrow {}^{210}\text{Bi} + \gamma$

The resulting **Bismuth-210** has two main states: a ground state ( $^{210g}\text{Bi}$ ) and a metastable isomeric state ( $^{210m}\text{Bi}$ ).

- **Bismuth-210g** (Ground State): Decays via beta emission to Polonium-210 with a half-life of 5.012 days.[6][7][8] This is the primary pathway for  $^{210}\text{Po}$  production.[4]
- **Bismuth-210m** (Metastable State): This isomer is very long-lived, with a half-life of approximately 3 million years, and is not a significant contributor to  $^{210}\text{Po}$  production on practical timescales.[3][6]

The  $^{210}\text{Po}$  produced from the decay of  $^{210g}\text{Bi}$  is a highly radiotoxic alpha emitter with a half-life of about 138 days.[4][11]

## Quantitative Data Summary

The efficiency of  $^{210}\text{Bi}$  production is critically dependent on the neutron capture cross-section of  $^{209}\text{Bi}$ , which varies with neutron energy.

**Table 1: Nuclear Properties of Key Isotopes**

| Isotope                            | Half-Life                           | Primary Decay Mode    | Atomic Mass (amu) |
|------------------------------------|-------------------------------------|-----------------------|-------------------|
| Bismuth-209 ( $^{209}\text{Bi}$ )  | $\sim 2.01 \times 10^{19}$ years[6] | Alpha ( $\alpha$ )    | 208.98040[6]      |
| Bismuth-210 ( $^{210}\text{Bi}$ )  | 5.012 days[6][7][8]                 | Beta ( $\beta^-$ )[8] | 209.984105[5][8]  |
| Polonium-210 ( $^{210}\text{Po}$ ) | $\sim 138$ days[4][11]              | Alpha ( $\alpha$ )    | Not specified     |

**Table 2: Neutron Capture Cross-Sections for the  $^{209}\text{Bi}(n,\gamma)^{210}\text{Bi}$  Reaction**

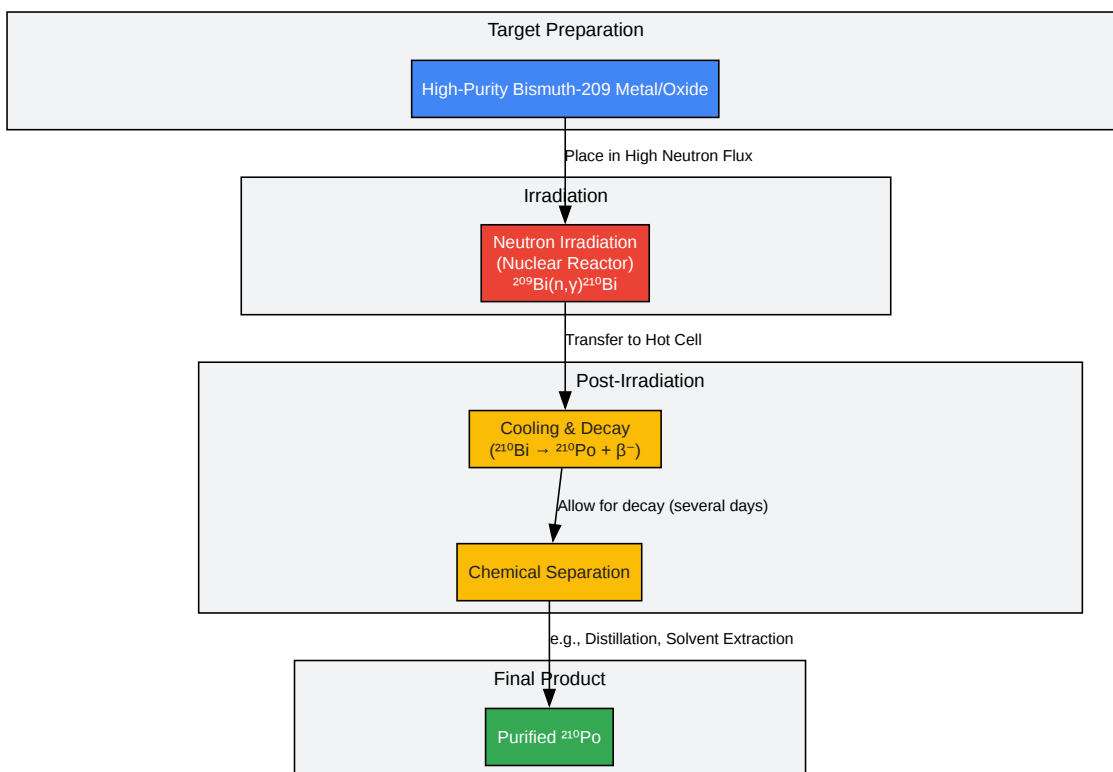
The neutron capture cross-section is a measure of the probability of the reaction occurring. It is typically measured in barns ( $1 \text{ barn} = 10^{-24} \text{ cm}^2$ ).

| Neutron Energy                 | Cross-Section Value (barns)             | Notes  |
|--------------------------------|---|--|
| Thermal (0.0253 eV)            | 0.03385 (33.85 mb) <a href="#">[12]</a> | This is a key value for production in thermal neutron reactors.                                    |
| Thermal (0.0253 eV)            | 0.0162 (16.2 mb)                        | For the formation of the ground state ( $^{210}\text{gBi}$ ) specifically. <a href="#">[11]</a>    |
| Resonance Integral             | 0.2063 (206.3 mb) <a href="#">[12]</a>  | Represents the capture probability over the resonance energy region.                               |
| Maxwellian Average (kT=30 keV) | 0.00201 (2.01 mb) <a href="#">[11]</a>  | Relevant for astrophysical contexts and certain reactor spectra.                                   |
| 10 - 100 keV Range             | Varies                                  | Cross-sections in this range have been measured using time-of-flight methods. <a href="#">[13]</a> |

Note: The production of  $^{210}\text{Po}$  is highly inefficient due to the small neutron capture cross-section of  $^{209}\text{Bi}$ .[\[1\]](#)[\[2\]](#)

## Experimental Workflow Diagram

The overall process from a stable Bismuth-209 target to the separation of the desired radionuclide product is illustrated below.



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Caption: Workflow for the production of  $^{210}\text{Po}$  from a  $^{209}\text{Bi}$  target.

## Experimental Protocols

The following sections outline a generalized protocol for the production of **Bismuth-210** and the subsequent separation of its decay product, Polonium-210.

### Target Preparation

- **Material:** Start with high-purity (99.99% or greater) Bismuth-209 metal or bismuth oxide ( $\text{Bi}_2\text{O}_3$ ). The choice of metal or oxide depends on the irradiation facility's requirements and the target design. Impurities can lead to the production of undesirable activation products, complicating the purification process.<sup>[14]</sup>

- **Encapsulation:** The bismuth target material is typically encapsulated in a material with a low neutron absorption cross-section and high melting point, such as aluminum or stainless steel.<sup>[14]</sup> The encapsulation prevents contamination and ensures the integrity of the target during irradiation. The target is hermetically sealed to contain all radioactive products.

## Neutron Irradiation

- **Facility:** The encapsulated target is placed in a nuclear reactor with a high thermal neutron flux. The higher the flux, the greater the production rate of  $^{210}\text{Bi}$ .
- **Irradiation Time:** The duration of the irradiation is calculated based on the neutron flux, the capture cross-section, and the half-life of  $^{210}\text{Bi}$ . The production of  $^{210}\text{Bi}$  will approach a saturation point after several half-lives (e.g., 15-20 days). The irradiation time is optimized to maximize  $^{210}\text{Bi}$  yield without producing excessive unwanted byproducts.
- **Cooling Period:** After irradiation, the target is removed from the reactor and stored in a hot cell for a "cooling" period. This allows short-lived radioisotopes from impurities and the capsule material to decay, reducing the overall radiation dose during subsequent handling.

## Post-Irradiation Processing and Chemical Separation

The separation of the microscopic quantities of  $^{210}\text{Po}$  from the bulk bismuth target is a critical and challenging step.<sup>[10]</sup> This process must be performed in a shielded hot cell or a suitable glove box due to the high radiotoxicity of  $^{210}\text{Po}$ .<sup>[14]</sup>

Several methods have been developed for this separation:

**Method A: Liquid-Liquid Extraction** This method is effective for separating tracer amounts of polonium from large quantities of bismuth.

- **Dissolution:** Dissolve the irradiated bismuth target in a suitable acid, such as concentrated hydrochloric acid (HCl).
- **Extraction:** Use an organic solvent containing a specific extractant, such as Tributyl Phosphate (TBP), to selectively extract the polonium.<sup>[15][16]</sup> For example, polonium can be effectively extracted from a 7 M HCl solution using TBP.<sup>[15][16]</sup>

- Back-Extraction (Stripping): The polonium is then stripped from the organic phase back into an aqueous phase using a different acid, such as 8 M or 9 M nitric acid ( $\text{HNO}_3$ ), to yield a purified polonium solution.[15][16]

Method B: High-Temperature Volatilization (Distillation) This pyrochemical method leverages the higher volatility of polonium compared to bismuth.

- Melting: Place the irradiated bismuth metal in a leak-tight crucible within a furnace.[14]
- Volatilization: Heat the molten bismuth to 600-650°C under an inert atmosphere (e.g., helium).[14] The Polonium-210 will volatilize from the melt.
- Condensation: Pass an inert carrier gas (e.g., helium) through the melt to transport the polonium vapor to a cooled condensation device, where it is collected.[14] This method can achieve over 95% recovery of  $^{210}\text{Po}$ . [14]

Method C: Electrochemical Deposition This technique is often used as a final purification step.

- Solution Preparation: Dissolve the polonium-containing fraction in an acidic solution (e.g., HCl).
- Deposition: Polonium can be spontaneously deposited from the solution onto silver (Ag) foils or electrochemically deposited onto more noble metals like gold (Au) or platinum (Pt).[14] This provides a solid, high-purity source of  $^{210}\text{Po}$ .

## Quality Control

- Radionuclidic Purity: The final product should be analyzed using alpha and gamma spectroscopy to identify and quantify the radionuclide content. Alpha spectroscopy should confirm the characteristic 5.3 MeV alpha peak of  $^{210}\text{Po}$ .
- Activity Measurement: The total activity of the final  $^{210}\text{Po}$  product is determined using a calibrated alpha counter or calorimeter.

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